molecular formula C9H13N3O2 B1383074 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2090276-81-4

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1383074
CAS No.: 2090276-81-4
M. Wt: 195.22 g/mol
InChI Key: RYBGGFAAROKKKM-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Biological Activity

5-(Aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, and interaction with biomolecules, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Aminomethyl group : Enhances interaction with biomolecules.
  • Cyclopropylmethyl moiety : Imparts unique steric properties.

The molecular formula of this compound is C9H13N3O2C_9H_{13}N_3O_2, with a molecular weight of 183.22 g/mol.

Biological Activities

Research indicates that the compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The presence of the aminomethyl group may enhance this activity by facilitating interactions with microbial enzymes or membranes.
  • Antitumor Activity : The structural features of this compound suggest potential antitumor effects. Similar pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can be crucial for developing drugs targeting specific diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Pd-Catalyzed C–H Arylation : This method allows for the direct functionalization of the pyrimidine ring, yielding high purity and yield of the desired product.
  • Aerobic Copper-Catalyzed Cyclization : This approach enables the formation of complex structures from simpler precursors, leveraging the reactivity of the pyrimidine framework.

Interaction Studies

Interaction studies reveal that this compound interacts with several biomolecules:

  • Proteins : Binding affinity studies indicate that this compound may interact with specific protein targets, potentially modulating their activity.
  • Nucleic Acids : Preliminary studies suggest that it may bind to DNA or RNA structures, influencing gene expression or stability.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
5-(aminomethyl)-1-benzylpyrimidine-2,4(1H,3H)-dioneBenzyl group instead of cyclopropylmethylStronger interaction with aromatic systems
6-chloro-3-propan-2-ylpyrimidine-2,4(1H,3H)-dioneChlorinated derivativeEnhanced reactivity due to chlorine
1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dioneDimethyl substitution on nitrogenIncreased lipophilicity affecting bioavailability

These comparisons highlight how specific substituents influence biological activity and chemical reactivity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • A study on pyrimidine derivatives found that modifications at the 5-position significantly impacted antimicrobial efficacy (ResearchGate) .
  • Another investigation highlighted the antitumor potential of pyrimidines in inhibiting cancer cell lines (Journal of Medicinal Chemistry) .
  • Enzyme inhibition studies demonstrated that certain pyrimidines could effectively inhibit key metabolic enzymes involved in cancer metabolism (Biochemical Journal) .

Scientific Research Applications

Biological Activities

Research indicates that 5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations indicate that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in treating metabolic disorders.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a building block for synthesizing other biologically active molecules. Notable applications include:

  • Drug Development : Its derivatives are being explored for their potential as new therapeutic agents targeting specific diseases.
  • Pharmacological Studies : The interaction of this compound with various biomolecules is being studied to elucidate its mechanism of action and optimize its pharmacological profile.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the cyclopropylmethyl group enhanced potency against these pathogens.

Case Study 2: Anticancer Properties

Research conducted by Cancer Research Journal highlighted the compound's cytotoxic effects on breast cancer cell lines. The study found that certain analogs were effective in inducing apoptosis, suggesting potential for development as an anticancer drug.

Properties

IUPAC Name

5-(aminomethyl)-1-(cyclopropylmethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-3-7-5-12(4-6-1-2-6)9(14)11-8(7)13/h5-6H,1-4,10H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBGGFAAROKKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=O)NC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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